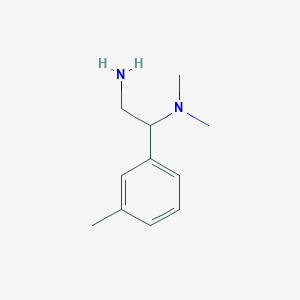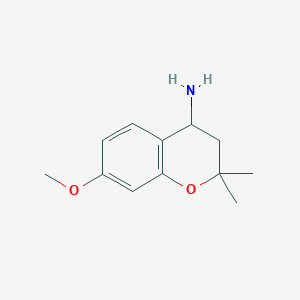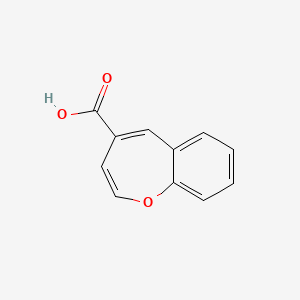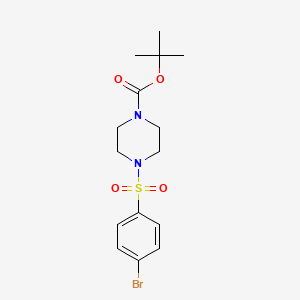![molecular formula C12H8BrN3 B1284478 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine CAS No. 904814-72-8](/img/structure/B1284478.png)
3-Bromo-2-phenylimidazo[1,2-a]pyrimidine
Vue d'ensemble
Description
3-Bromo-2-phenylimidazo[1,2-a]pyrimidine is a useful research compound. Its molecular formula is C12H8BrN3 and its molecular weight is 274.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Synthesis of Imidazo[1,2-a]pyrimidine Derivatives
The compound 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine is used in the synthesis of various imidazo[1,2-a]pyrimidine derivatives. For instance, it can be arylated at the 3-position with aryl bromides, providing an efficient one-step synthesis of 3-arylimidazo[1,2-a]pyrimidines from the unsubstituted heterocycle (Li et al., 2003). Furthermore, derivatives of imidazo[1,2-a]pyrimidine have been synthesized by reacting 2-aminopyrimidines with methyl aryl ketones and halogens (Kochergin et al., 2000).
2. In Vivo Activity on Bcr-Abl T315I Mutant
Research involving pyrazolo[3,4-d]pyrimidines, a related compound, indicates that the 4-bromo derivative showed the best activity against the Bcr-Abl T315I mutant. This derivative was synthesized and evaluated for its balance of different ADME properties and potency against T315I Bcr-Abl expressing cells (Radi et al., 2013).
3. Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines
A synthesis protocol for disubstituted 3-phenylimidazo[1,2-a]pyridines leverages 2-aminopyridine and phenylacetophenones or β-tetralone. This method emphasizes commercially available substrates and a metal-free one-pot synthesis, which can be scaled up to multigram quantities (Roslan et al., 2016).
4. Anticancer and Antioxidant Activities
A study involving the synthesis of 2-aryl-3-(pyrimidine-2-ylamino)imidazo[1,2-a]pyrimidine derivatives evaluated their anticancer and antioxidant activities. Some of these derivatives were tested for cytotoxic activity against breast cancer using the MTT assay, showing promising results (Rehan et al., 2021).
5. Corrosion Inhibition
A synthesized organic compound closely related to this compound demonstrated an inhibition effect on the corrosion of carbon steel in hydrochloric acid solution. The compound acted as a mixed type inhibitor and its adsorption was well described by the Langmuir isotherm model (Ech-chihbi et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Orientations Futures
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that “3-Bromo-2-phenylimidazo[1,2-a]pyrimidine” and related compounds could have potential applications in the development of new drugs, particularly for the treatment of tuberculosis.
Mécanisme D'action
Target of Action
It’s known that imidazo[1,2-a]pyridine derivatives have a broad range of biological and pharmacological activities .
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives are known to affect a variety of biochemical pathways, depending on the specific derivative and target .
Result of Action
It’s known that imidazo[1,2-a]pyridine derivatives can have a variety of effects at the molecular and cellular level, depending on the specific derivative and target .
Analyse Biochimique
Biochemical Properties
3-Bromo-2-phenylimidazo[1,2-a]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The inhibition of these kinases can lead to alterations in cellular processes such as proliferation, differentiation, and apoptosis . Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and downstream signaling events .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce cell cycle arrest at specific phases, thereby inhibiting cell proliferation . Moreover, this compound has been reported to modulate the expression of genes involved in apoptosis, leading to programmed cell death in certain cancer cell lines . Its impact on cellular metabolism includes alterations in the levels of key metabolites and changes in metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes . For instance, the compound can inhibit the activity of specific kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Prolonged exposure to certain environmental factors such as light and heat can lead to its degradation . In in vitro and in vivo studies, this compound has shown sustained effects on cellular function, including long-term inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert therapeutic effects without significant toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have also been reported, where a minimum effective dose is required to achieve the desired therapeutic outcome . These findings highlight the importance of optimizing the dosage to balance efficacy and safety in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450s and transferases, leading to the formation of metabolites that are more water-soluble and can be excreted from the body . The impact of this compound on metabolic flux and metabolite levels has also been studied, revealing alterations in the concentrations of key intermediates in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can be distributed to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization and accumulation of this compound in these compartments can influence its activity and function . For example, its accumulation in the nucleus can enhance its interaction with transcription factors and other nuclear proteins, thereby modulating gene expression .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the presence of a nuclear localization signal can direct this compound to the nucleus, where it can interact with nuclear proteins and influence gene expression . Similarly, modifications such as phosphorylation can affect its localization and activity within the cell .
Propriétés
IUPAC Name |
3-bromo-2-phenylimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3/c13-11-10(9-5-2-1-3-6-9)15-12-14-7-4-8-16(11)12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGMBHUSGZGHTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587677 | |
| Record name | 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904814-72-8 | |
| Record name | 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-((2,3-Dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1284407.png)




![6-Hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid ethyl ester](/img/structure/B1284428.png)
![7-Bromo-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B1284429.png)




